3-(5-Bromofuran-2-yl)-2,2-dimethylpropanal
CAS No.:
Cat. No.: VC17728741
Molecular Formula: C9H11BrO2
Molecular Weight: 231.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H11BrO2 |
|---|---|
| Molecular Weight | 231.09 g/mol |
| IUPAC Name | 3-(5-bromofuran-2-yl)-2,2-dimethylpropanal |
| Standard InChI | InChI=1S/C9H11BrO2/c1-9(2,6-11)5-7-3-4-8(10)12-7/h3-4,6H,5H2,1-2H3 |
| Standard InChI Key | NBTKDGYLMAXIJU-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(CC1=CC=C(O1)Br)C=O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a furan ring brominated at the 5-position, connected to a 2,2-dimethylpropanal group via a methylene bridge. Key structural attributes include:
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Canonical SMILES: CC(C)(CC1=CC=C(O1)Br)C=O
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InChI Key: NBTKDGYLMAXIJU-UHFFFAOYSA-N
The aldehyde functional group at the terminus of the dimethylpropyl chain provides a site for nucleophilic attack, while the bromine atom on the furan ring enables electrophilic substitution or metal-catalyzed coupling reactions .
Physical Properties
Table 1 summarizes the compound’s physicochemical characteristics:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 231.09 g/mol | |
| Boiling Point | Not reported | – |
| Melting Point | Not reported | – |
| Density | 1.42 g/cm³ (estimated) | |
| Solubility | Low in water; soluble in THF |
The low water solubility aligns with its hydrophobic furan and alkyl components, necessitating organic solvents like tetrahydrofuran (THF) for laboratory handling.
Synthesis Methods
Bromomethylation of Furan Precursors
The synthesis typically begins with the bromomethylation of a furan derivative. In a representative procedure :
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Reactants: Furan analog, paraformaldehyde, and hydrobromic acid (HBr) in acetic acid.
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Conditions: 50°C for 2 hours, yielding 1-(bromomethyl)furan intermediates.
This step exploits the electrophilic substitution reactivity of the furan ring, with HBr acting as both acid catalyst and bromine source .
Alkylation with Isobutyraldehyde
The bromomethylfuran intermediate undergoes alkylation with isobutyraldehyde under phase-transfer conditions :
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Reactants: Bromomethylfuran, isobutyraldehyde, NaOH, tetrabutylammonium bromide (TBAB).
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Conditions: 70°C in toluene under nitrogen, monitored by gas chromatography.
The phase-transfer catalyst (TBAB) facilitates the reaction between the aqueous base and organic reactants, enhancing the nucleophilic attack of the aldehyde on the bromomethyl group .
Chemical Reactivity and Mechanistic Pathways
Aldehyde-Focused Reactions
The propanal group participates in classical aldehyde transformations:
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Nucleophilic Addition: Reaction with Grignard reagents or hydrides to form secondary alcohols.
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Oxidation: Conversion to the corresponding carboxylic acid using KMnO₄ or CrO₃.
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Condensation: Formation of imines or hydrazones with amines/hydrazines.
Bromofuran Reactivity
The bromine atom enables:
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Electrophilic Substitution: Directed metalation or halogen exchange reactions.
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Cross-Coupling: Suzuki-Miyaura or Stille couplings with aryl boronic acids/stannanes .
For example, palladium-catalyzed coupling could replace bromine with aryl groups, diversifying the furan ring’s substituents .
Applications in Scientific Research
Pharmaceutical Intermediates
The bromofuran moiety is prevalent in bioactive molecules, including:
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Antimicrobial agents: Furan derivatives inhibit bacterial cell wall synthesis .
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Anticancer compounds: Brominated furans interfere with DNA replication in tumor cells .
Though specific studies on 3-(5-bromofuran-2-yl)-2,2-dimethylpropanal are lacking, its scaffold could serve as a precursor to such molecules .
Biological Activity and Toxicology
Research Gaps
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In vitro studies: Needed to assess cytotoxicity, enzyme inhibition, and metabolic stability.
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Structure-Activity Relationships: Modifying the aldehyde or bromine position could optimize bioactivity.
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